molecular formula C23H24N4O4S B11152752 N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide

N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide

Cat. No.: B11152752
M. Wt: 452.5 g/mol
InChI Key: BSFPJOWPRSDVBM-UHFFFAOYSA-N
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Description

N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a quinoline moiety, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the quinoline moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Attachment of the sulfonyl group: The sulfonyl group can be introduced through sulfonation, where the quinoline-piperazine intermediate reacts with a sulfonyl chloride.

    Acetylation: The final step involves the acetylation of the sulfonyl-quinoline-piperazine intermediate with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and piperazine derivatives.

Scientific Research Applications

N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects. The piperazine ring can interact with various receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide can be compared with other similar compounds:

    N-[4-({4-[(2-chloro-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide: This compound has a chlorine atom instead of a methyl group on the quinoline ring, which can affect its reactivity and biological activity.

    N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]benzamide: This compound has a benzamide group instead of an acetamide group, which can influence its solubility and pharmacokinetics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[4-[4-(2-methylquinoline-4-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C23H24N4O4S/c1-16-15-21(20-5-3-4-6-22(20)24-16)23(29)26-11-13-27(14-12-26)32(30,31)19-9-7-18(8-10-19)25-17(2)28/h3-10,15H,11-14H2,1-2H3,(H,25,28)

InChI Key

BSFPJOWPRSDVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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